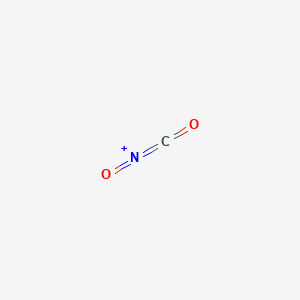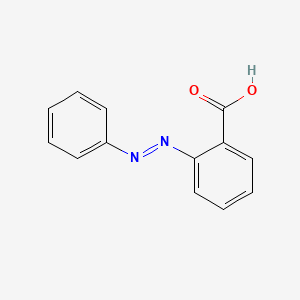
2-(Phenylazo)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenylazo)benzoic acid, also known as 4-(Phenylazo)benzoic acid, is an organic compound with the molecular formula C13H10N2O2. It is an azobenzene derivative, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is notable for its photo-isomerizable properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-(Phenylazo)benzoic acid can be synthesized through the reaction of p-aminobenzoic acid with nitrosobenzene. The reaction typically involves the formation of an azo bond between the aromatic rings under controlled conditions . Another method involves the use of diazonium salts, where p-aminobenzoic acid is diazotized and then coupled with benzene derivatives .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs catalytic oxidation processes. These methods are designed to be sustainable and produce high yields of the compound with minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Phenylazo)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas are often used.
Substitution: Electrophilic reagents like bromine and nitric acid are commonly employed.
Major Products: The major products formed from these reactions include substituted azobenzenes, amines, and various oxidized derivatives .
Applications De Recherche Scientifique
2-(Phenylazo)benzoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Phenylazo)benzoic acid involves its ability to undergo photo-isomerization. Upon exposure to UV or visible light, the compound can switch between its trans and cis forms. This property is exploited in various applications, including molecular switches and sensors . The molecular targets and pathways involved in its action are primarily related to its interaction with light and subsequent changes in its molecular structure .
Comparaison Avec Des Composés Similaires
Azobenzene: Similar in structure but lacks the carboxylic acid group.
4-(Hydroxyphenylazo)benzoic acid: Contains a hydroxyl group instead of a carboxyl group.
Methyl red: Another azobenzene derivative used as a pH indicator.
Uniqueness: 2-(Phenylazo)benzoic acid is unique due to its combination of an azo group and a carboxylic acid group, which imparts distinct chemical properties and reactivity. Its ability to undergo photo-isomerization makes it particularly valuable in applications requiring light-responsive behavior .
Propriétés
Numéro CAS |
3682-56-2 |
|---|---|
Formule moléculaire |
C13H10N2O2 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
2-phenyldiazenylbenzoic acid |
InChI |
InChI=1S/C13H10N2O2/c16-13(17)11-8-4-5-9-12(11)15-14-10-6-2-1-3-7-10/h1-9H,(H,16,17) |
Clé InChI |
UVOKEWIIBKIDIY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


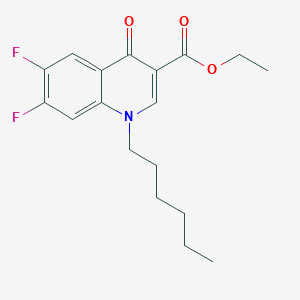
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14176086.png)
![2-[2-(3-Bromophenyl)pyrrolidin-1-yl]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B14176100.png)
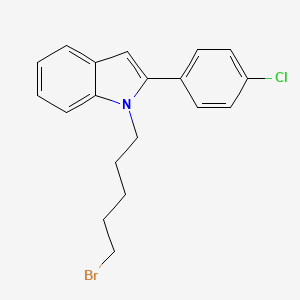


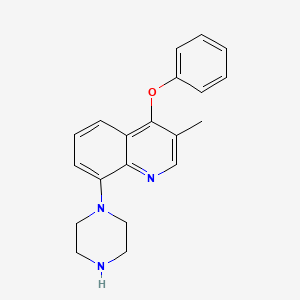
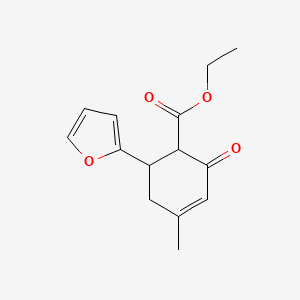

![1-Cyclohexyl-3-[2-(dimethylamino)ethyl]urea](/img/structure/B14176145.png)
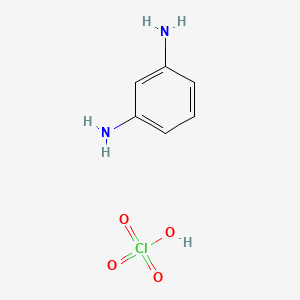
![3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B14176154.png)

